molecular formula C14H14O4 B11797978 6-(Cyclopentyloxy)benzofuran-2-carboxylicacid

6-(Cyclopentyloxy)benzofuran-2-carboxylicacid

Cat. No.: B11797978
M. Wt: 246.26 g/mol
InChI Key: JUDZHMKJUIJGJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

6-(Cyclopentyloxy)benzofuran-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid include other benzofuran derivatives, such as:

Uniqueness

What sets 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid apart is its unique cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced stability or selectivity.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6-cyclopentyloxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c15-14(16)13-7-9-5-6-11(8-12(9)18-13)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,16)

InChI Key

JUDZHMKJUIJGJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC3=C(C=C2)C=C(O3)C(=O)O

Origin of Product

United States

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